molecular formula C26H23NO2 B421656 {6-[(trityloxy)methyl]-2-pyridinyl}methanol

{6-[(trityloxy)methyl]-2-pyridinyl}methanol

Cat. No.: B421656
M. Wt: 381.5g/mol
InChI Key: MJRNUUJVPHTFSD-UHFFFAOYSA-N
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Description

{6-[(trityloxy)methyl]-2-pyridinyl}methanol: is a complex organic compound that features a pyridine ring substituted with a triphenylmethoxymethyl group and a hydroxymethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {6-[(trityloxy)methyl]-2-pyridinyl}methanol typically involves multi-step organic reactions. One common method includes the protection of the hydroxyl group followed by the introduction of the triphenylmethoxymethyl group. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow synthesis techniques, which offer advantages such as shorter reaction times, increased safety, and reduced waste. These methods often utilize catalysts like Raney nickel and solvents like low boiling point alcohols to achieve efficient production .

Chemical Reactions Analysis

Types of Reactions

{6-[(trityloxy)methyl]-2-pyridinyl}methanol can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the conversion of the hydroxymethyl group to a carboxyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The pyridine ring allows for substitution reactions, where different functional groups can be introduced.

Common Reagents and Conditions

    Oxidation: Common reagents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Reagents like halogens and organometallic compounds are often employed.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce various alcohols and ethers.

Scientific Research Applications

{6-[(trityloxy)methyl]-2-pyridinyl}methanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of {6-[(trityloxy)methyl]-2-pyridinyl}methanol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction and metabolic processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{6-[(trityloxy)methyl]-2-pyridinyl}methanol is unique due to the presence of the triphenylmethoxymethyl group, which imparts distinct chemical and physical properties. This makes it a valuable compound for specialized applications in research and industry.

Properties

Molecular Formula

C26H23NO2

Molecular Weight

381.5g/mol

IUPAC Name

[6-(trityloxymethyl)pyridin-2-yl]methanol

InChI

InChI=1S/C26H23NO2/c28-19-24-17-10-18-25(27-24)20-29-26(21-11-4-1-5-12-21,22-13-6-2-7-14-22)23-15-8-3-9-16-23/h1-18,28H,19-20H2

InChI Key

MJRNUUJVPHTFSD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC=CC(=N4)CO

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4=CC=CC(=N4)CO

Origin of Product

United States

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